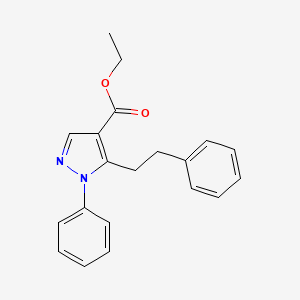
1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(2-phenylethyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(2-phenylethyl)-, ethyl ester is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes a phenyl group and a phenylethyl group attached to the pyrazole ring. It is used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
The synthesis of 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(2-phenylethyl)-, ethyl ester typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the condensation of 1-phenyl-3-methyl-5-pyrazolone with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(2-phenylethyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups like amides or ethers, using reagents like ammonia or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(2-phenylethyl)-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs targeting various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(2-phenylethyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparación Con Compuestos Similares
1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(2-phenylethyl)-, ethyl ester can be compared with other similar compounds, such as:
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester: This compound has a similar pyrazole structure but differs in the position and type of substituents, leading to different chemical and biological properties.
1-Phenyl-3-carbethoxypyrazolone: Another related compound with a pyrazole ring and a phenyl group, but with different functional groups attached, resulting in distinct reactivity and applications.
Propiedades
Número CAS |
87634-09-1 |
|---|---|
Fórmula molecular |
C20H20N2O2 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
ethyl 1-phenyl-5-(2-phenylethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C20H20N2O2/c1-2-24-20(23)18-15-21-22(17-11-7-4-8-12-17)19(18)14-13-16-9-5-3-6-10-16/h3-12,15H,2,13-14H2,1H3 |
Clave InChI |
HXPYRRMFZHQRHU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


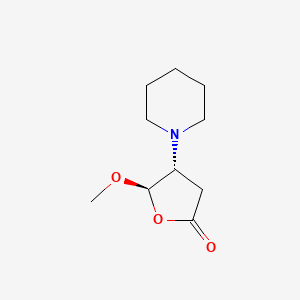
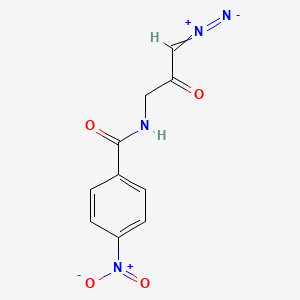

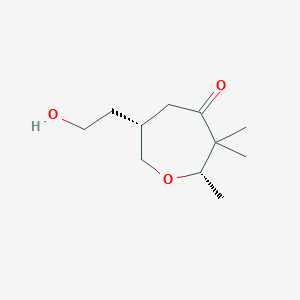
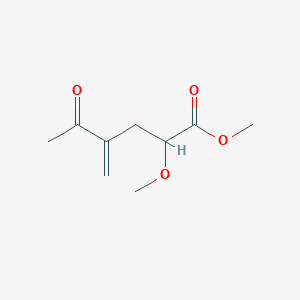
![5-Benzoyl-1-methyl-2,4-diphenyl-1H-pyrido[1,2-a][1,3]diazepin-6-ium iodide](/img/structure/B14399178.png)

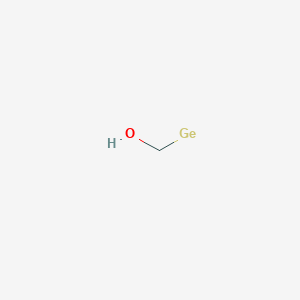
![2-(Piperidin-1-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14399198.png)
![3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate](/img/structure/B14399201.png)
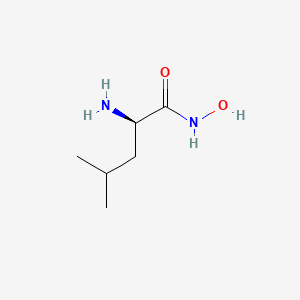
![{2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene](/img/structure/B14399208.png)
![6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-1H-benzimidazole](/img/structure/B14399217.png)
![1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14399222.png)
